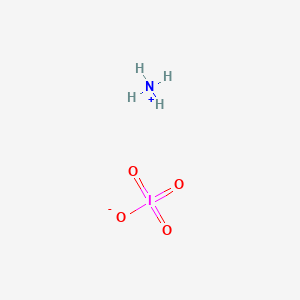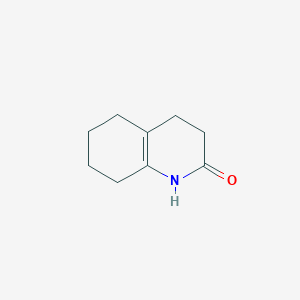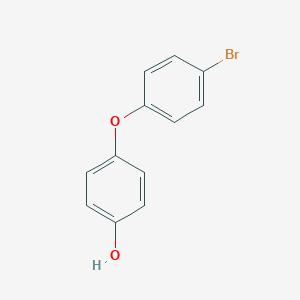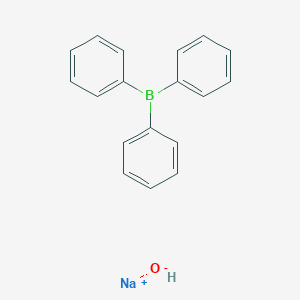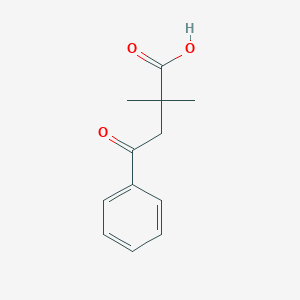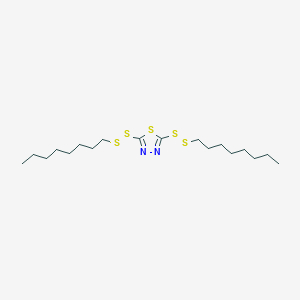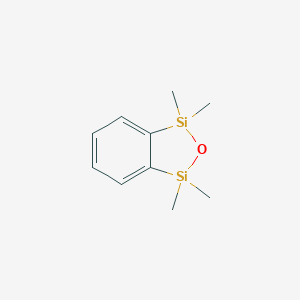
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole (TMB) is a heterocyclic compound that is widely used in scientific research. It belongs to the family of benzoxadisiloles, which are known for their unique optical and electronic properties. TMB has been extensively studied due to its potential applications in the fields of materials science, organic electronics, and biochemistry.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is complex and not fully understood. It is believed that 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole interacts with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to exhibit both hydrophobic and hydrophilic interactions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is its unique optical and electronic properties, which make it a useful tool for the development of new materials and devices. However, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be toxic in high doses, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole. One area of interest is the development of new materials and devices based on 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and other benzoxadisiloles. Another area of interest is the investigation of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole's potential as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and its interactions with biological molecules.
Synthesis Methods
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be synthesized through a variety of methods, including the reaction of 1,2-bis(dimethylsilyl)benzene with diphenylchlorophosphine oxide, or the reaction of 1,2-bis(dimethylsilyl)benzene with chlorosilanes. These methods have been optimized to produce high yields of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole with high purity.
Scientific Research Applications
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been used in a variety of scientific research applications, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
properties
CAS RN |
15074-38-1 |
|---|---|
Product Name |
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole |
Molecular Formula |
C10H16OSi2 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C10H16OSi2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11-12/h5-8H,1-4H3 |
InChI Key |
PBFPISWAXJIFBR-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
synonyms |
1,3-DIHYDRO-1,1,3,3-TETRAMETHYL-2,1,3-BENZOXADISILOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




